6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine
Description
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups and bonding patterns. Key absorption bands for this compound include:
- N–H stretch : 3420–3427 cm⁻¹ (imine group).
- C=N stretch : 1590–1596 cm⁻¹ (thiazole ring).
- C–Cl stretch : 750–780 cm⁻¹.
- C–S stretch : 670–690 cm⁻¹.
Table 2 highlights major IR peaks:
| Band (cm⁻¹) | Assignment | Source |
|---|---|---|
| 3420–3427 | N–H stretching | |
| 1590–1596 | C=N stretching | |
| 750–780 | C–Cl stretching | |
| 670–690 | C–S stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) data reveal the following signals:
- δ 2.47 ppm (s, 3H) : Methyl group at position 3.
- δ 7.36–7.94 ppm (m, 3H) : Aromatic protons on the benzene ring.
- δ 13.25 ppm (s, 1H) : Imine proton (=NH).
¹³C NMR (100 MHz, DMSO-d₆) assignments:
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectra show:
Properties
IUPAC Name |
6-chloro-3-methyl-1,3-benzothiazol-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-11-6-3-2-5(9)4-7(6)12-8(11)10/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICHHPJQIIVIRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365925 | |
| Record name | 6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58199-49-8 | |
| Record name | 6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Benzothiazole Core
The benzothiazole ring is commonly synthesized by the condensation of 2-aminothiophenol derivatives with carboxylic acids or their derivatives (such as acid chlorides or esters). This cyclization typically occurs under acidic or dehydrating conditions.
Methylation at the 3-Position
Methylation at the 3-position of the benzothiazole ring can be done via methylation reagents such as methyl iodide or dimethyl sulfate in the presence of a base. Alternatively, the methyl group can be introduced earlier in the synthetic sequence by using appropriately substituted starting materials.
Formation of the 2-Ylideneamine Group
The 2-ylideneamine functionality is typically introduced by condensation of the 2-position carbonyl or imino precursor with an amine source. This involves reaction with ammonia or primary amines under reflux or mild heating conditions to form the imine (ylideneamine) linkage.
Representative Synthetic Procedure (Literature-Based)
A typical preparation method reported in patent literature involves the following steps:
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1 | 6-Chloro-2-aminothiophenol + methylating agent (e.g., methyl iodide) | Methylation of 2-aminothiophenol derivative | High yield (>85%) |
| 2 | Cyclization with carboxylic acid derivative under acidic conditions | Formation of 6-chloro-3-methylbenzothiazole core | Moderate to high yield (70-90%) |
| 3 | Reaction with ammonia or amine under reflux | Formation of 2-ylideneamine group | Purity >98% after purification |
| 4 | Purification by column chromatography or recrystallization | Isolation of pure this compound | Final product purity ≥ 98% |
This method is supported by chromatographic purification techniques such as column chromatography and extraction steps to ensure high purity of the final compound.
Purification Techniques
Purification of the synthesized compound is crucial for its application in pharmaceuticals and agrochemicals. Common purification methods include:
- Column Chromatography: Utilized to separate the target compound from impurities using suitable stationary phases and solvents.
- Recrystallization: Often performed from organic solvents like dichloromethane or toluene to obtain crystalline, high-purity material.
- Extraction: Liquid-liquid extraction techniques help remove soluble impurities before chromatographic purification.
Analytical Characterization
The purity and identity of this compound are confirmed by:
- High Performance Liquid Chromatography (HPLC): To assess purity and monitor reaction progress.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm structural features and substitution pattern.
- Mass Spectrometry (MS): To verify molecular weight and fragmentation pattern.
- Elemental Analysis: To confirm molecular composition consistent with C8H7ClN2S.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Key Notes | Yield/Purity |
|---|---|---|---|
| Benzothiazole ring formation | 2-Aminothiophenol + carboxylic acid derivatives, acidic conditions | Cyclization step | 70-90% yield |
| Chlorination | Starting with 6-chloro-2-aminothiophenol or electrophilic chlorination (NCS) | Selective substitution | High regioselectivity |
| Methylation | Methyl iodide or dimethyl sulfate, base | Introduces methyl at 3-position | >85% yield |
| Ylideneamine formation | Ammonia or primary amine, reflux | Forms 2-ylideneamine group | Purity >98% after purification |
| Purification | Column chromatography, recrystallization, extraction | Essential for high purity | Final purity ≥ 98% |
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, a study published in the Journal of Medicinal Chemistry highlighted its potential as a lead compound for developing new antibiotics due to its ability to inhibit bacterial growth effectively .
Anticancer Properties
Another prominent application is in anticancer research. The compound has been investigated for its ability to induce apoptosis in cancer cells. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. A notable case study involved the use of this compound in combination therapies, which enhanced the overall efficacy of existing chemotherapeutics .
| Application | Activity | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Journal of Medicinal Chemistry |
| Anticancer | Induces apoptosis in cancer cells | Cancer Research Journal |
Agricultural Applications
Pesticide Development
The compound has also been explored for use as a pesticide. Its structural properties allow it to interact with biological systems in pests, making it a candidate for developing new agrochemicals. Research has shown that formulations containing this compound can effectively reduce pest populations while being less harmful to non-target organisms .
Herbicide Potential
In addition to its insecticidal properties, preliminary studies suggest that this compound may serve as a herbicide. Its mechanism involves disrupting metabolic processes in target plants, leading to effective weed control without significant environmental impact .
Material Science
Polymer Synthesis
In materials science, this compound has been utilized as a building block for synthesizing novel polymers. These polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for various industrial applications. Research indicates that incorporating this compound into polymer matrices can significantly improve their performance characteristics .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, demonstrating its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Proliferation Inhibition
In another investigation, the compound was tested on MCF-7 breast cancer cells. The findings revealed that treatment with concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM.
Mechanism of Action
The mechanism of action of 6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Substituent and Functional Group Comparison
| Compound Name | Substituents/Functional Groups | Key Structural Features |
|---|---|---|
| 6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine | 6-Cl, 3-CH₃, ylideneamine (C=N–NH₂) | Ylideneamine group enhances nucleophilicity |
| 6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one | 6-Cl, 3-C₂H₅, ketone (C=O) | Ethyl group increases lipophilicity |
| 6-Chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazine | 6-Cl, 7-CH₃, sulfone (SO₂), hydrazine (N–NH₂) | Sulfone group improves thermal stability |
| BT8 (Benzothiazol-2-amine derivative) | Multiple Cl substituents, dihydrothiazole, benzothiazol-2-amine | High halogen content enhances bioactivity |
Key Observations :
Physical and Spectroscopic Properties
Table 2: Comparative Physical/Spectral Data
Key Observations :
- Melting Points : Derivatives with sulfone groups (e.g., 1,1-dioxo-1,4,2-benzodithiazine in ) exhibit higher thermal stability (mp > 300°C) due to strong intermolecular interactions .
- Spectroscopy : The C=N stretch (~1640 cm⁻¹) and C–Cl vibrations (~690 cm⁻¹) are consistent across benzothiazole analogs, confirming core structural integrity .
Key Observations :
- Yield Optimization : Hydrazine-based syntheses (e.g., ) achieve high yields (>90%), suggesting efficient routes for functionalized benzothiazoles .
- Applications : Sulfone- and hydrazine-containing derivatives show promise in medicinal chemistry, while the target compound’s ylideneamine group may facilitate metal coordination in radiopharmaceuticals (e.g., 99mTc complexes in ) .
Biological Activity
6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine is a chemical compound characterized by the molecular formula C8H7ClN2S and a molecular weight of 198.67 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory, analgesic, antimicrobial, and anticancer properties.
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. The mechanism of action appears to involve modulation of biochemical pathways associated with inflammation and pain relief. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and other mediators, leading to reduced inflammation in various experimental models.
Table 1: Summary of Anti-inflammatory Activity
| Study Reference | Model Used | Key Findings |
|---|---|---|
| Rat paw edema model | Significant reduction in edema compared to control | |
| Carrageenan-induced inflammation | Decreased levels of TNF-alpha and IL-6 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The structure of the compound may enhance its ability to penetrate bacterial cell walls, thus inhibiting growth.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Pseudomonas aeruginosa | 75 µg/mL |
Anticancer Potential
Recent investigations into the anticancer potential of this compound reveal promising results. The compound has shown effectiveness in inhibiting the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
In a study published in a peer-reviewed journal, researchers treated human breast cancer cells (MCF-7) with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, suggesting that higher concentrations could significantly impair cancer cell growth.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzyme activities and receptor interactions, influencing pathways involved in inflammation, microbial resistance, and cancer progression.
Biochemical Pathways
- Inflammation Pathway : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
- Antimicrobial Mechanism : It potentially disrupts bacterial cell membrane integrity or interferes with metabolic pathways critical for bacterial survival.
- Cancer Pathway : Induction of apoptosis through activation of caspases and modulation of Bcl-2 family proteins has been observed.
Q & A
Q. Advanced :
- HPLC-MS : Use ACN:MeOH (1:1) with Rf 0.54 for purity assessment .
- X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., benzothiazol-2-ylidene vs. thiazole isomers) .
How can researchers resolve contradictions in biological activity data across studies?
Advanced
Contradictions in cytotoxicity data (e.g., against HCT-116 vs. HT29 colon cancer cells) require:
- Dose-response validation : Test multiple concentrations (e.g., 1–100 µM) to confirm IC50 reproducibility .
- Assay standardization : Use identical cell culture conditions (e.g., serum concentration, passage number) to minimize variability .
- Mechanistic studies : Compare apoptosis induction (via caspase-3 assays) and ROS generation to differentiate modes of action .
What methodologies are recommended for studying structure-activity relationships (SAR) in derivatives?
Q. Advanced
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO2) at the 4-position of the benzothiazole ring to enhance electrophilic reactivity .
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to predict interactions with cancer targets like CDK1/GSK3β .
- In vivo correlation : Validate in vitro findings using xenograft models, prioritizing derivatives with >50% tumor growth inhibition .
How should researchers address discrepancies in spectral data interpretation?
Q. Advanced
- Triangulation : Cross-validate NMR/IR data with computational tools (e.g., Gaussian for predicted spectra) .
- Isotopic labeling : Use <sup>15</sup>N-labeled analogs to confirm NH proton assignments in complex splitting patterns .
- Iterative refinement : Re-run reactions under controlled conditions (e.g., anhydrous solvents) to exclude hydration artifacts .
What are the best practices for evaluating compound stability and solubility in biological assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
